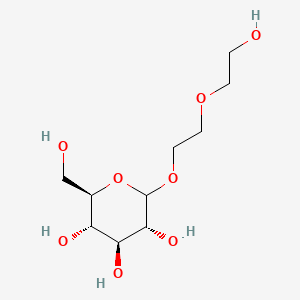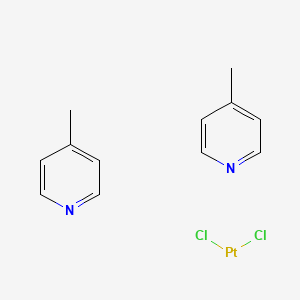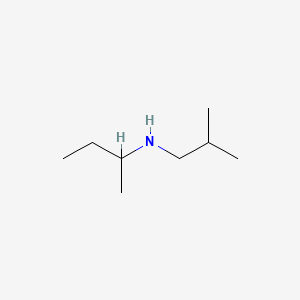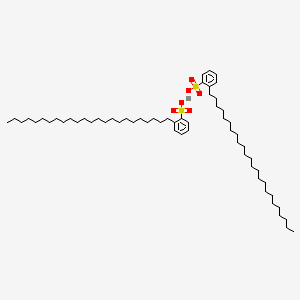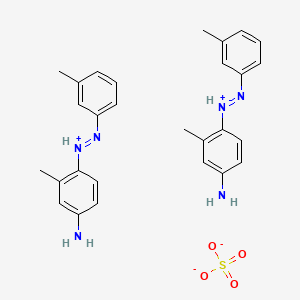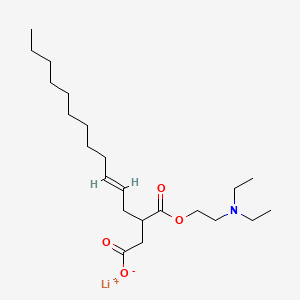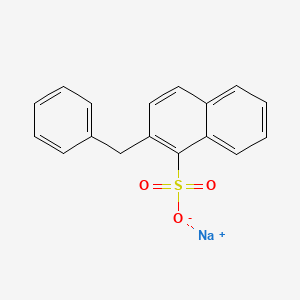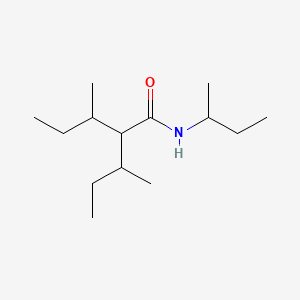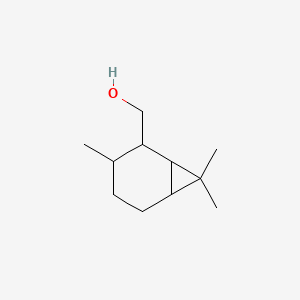
3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol is an organic compound with the molecular formula C10H18O. It is a bicyclic compound featuring a heptane ring with three methyl groups and a methanol group attached. This compound is known for its unique structure and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol can be achieved through several methods. One common approach involves the reaction of diketene with azidocaranol, catalyzed by triethylamine at room temperature . This method allows for the construction of the bicyclic structure with the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol involves its interaction with molecular targets and pathways within biological systems. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic processes and biochemical reactions. The specific pathways and targets depend on the context of its application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7,7-Trimethylbicyclo(4.1.0)heptane: A similar compound without the methanol group, used in similar research applications.
Trimethoxy [2- (7-oxabicyclo [4.1.0]hept-3-yl)ethyl]silane: Another bicyclic compound with different functional groups, used as a coupling agent in material science.
Uniqueness
3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol is unique due to its specific combination of a bicyclic structure with a methanol group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
84304-13-2 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
(3,7,7-trimethyl-2-bicyclo[4.1.0]heptanyl)methanol |
InChI |
InChI=1S/C11H20O/c1-7-4-5-9-10(8(7)6-12)11(9,2)3/h7-10,12H,4-6H2,1-3H3 |
InChI-Schlüssel |
HRQKYZLPDOKAFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2C(C1CO)C2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


